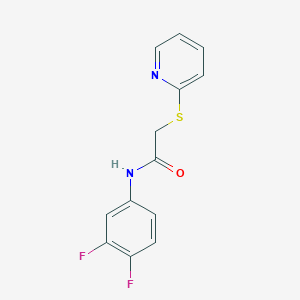

N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a fluorinated acetamide derivative characterized by a 3,4-difluorophenyl group attached to the amide nitrogen and a pyridin-2-ylsulfanyl moiety linked to the acetamide carbonyl. The compound’s structure combines aromatic fluorine substituents, known to enhance metabolic stability and lipophilicity, with a sulfur-containing pyridine ring that may influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2OS/c14-10-5-4-9(7-11(10)15)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWAKMPUAUFVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

Introduction of the Difluorophenyl Group: This step may involve a halogenation reaction where fluorine atoms are introduced to the phenyl ring.

Attachment of the Pyridinylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a pyridinylthiol reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could potentially reduce the nitro groups (if present) or other reducible functionalities.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, a derivative of this compound demonstrated inhibitory effects on the activity of certain protein kinases, which are crucial in the signaling pathways of cancer cells .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics. Preliminary studies suggest that modifications to the pyridine and phenyl groups enhance its efficacy against various bacterial strains .

Biological Research

2.1 Enzyme Inhibition Studies

This compound has been used in enzyme inhibition studies to understand its interaction with biological targets. For example, it has been tested against enzymes involved in metabolic pathways, revealing potential as a lead compound for drug development targeting metabolic disorders .

2.2 Neuroprotective Effects

Recent research highlights the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, suggesting its potential use in treating conditions like Alzheimer's and Parkinson's disease .

Material Science Applications

3.1 Polymer Development

In material science, this compound is being explored for its role in synthesizing novel polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to materials with improved mechanical properties suitable for various industrial applications .

3.2 Surface Coatings

The compound's unique chemical structure allows it to be utilized in developing advanced surface coatings that offer protection against corrosion and wear. These coatings are particularly valuable in automotive and aerospace industries where durability is critical .

Summary of Findings

The diverse applications of this compound underline its importance across multiple scientific domains. Below is a summary table highlighting key findings from various studies:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant anticancer activity; potential as an antimicrobial agent |

| Biological Research | Effective enzyme inhibitor; neuroprotective effects observed |

| Material Science | Potential for enhancing polymer properties; effective in surface coatings |

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with key analogs:

*Calculated based on molecular formula.

Structural and Functional Analysis:

Thieno[3,2-d]pyrimidin-2-ylsulfanyl () incorporates a sulfur atom in the heterocycle, which may alter electronic properties and redox stability compared to nitrogen-containing pyridine derivatives.

Fluorination Effects :

- The 3,4-difluorophenyl group in the target compound contrasts with 2-fluorophenyl () and chloro-fluorophenyl () substituents. Fluorine at the 3,4-positions increases electronegativity and may improve membrane permeability .

Solubility-Enhancing Groups: The diethylamino propyl side chain () and piperazino linker () introduce basic nitrogen atoms, enhancing aqueous solubility and bioavailability through protonation at physiological pH.

Biological Implications: Trifluoromethyl and benzodioxol groups () are associated with enhanced metabolic stability and target affinity, commonly exploited in CNS-active compounds. Bromophenyl analogs () serve as crystallography models due to heavy-atom effects, though their bulkiness may reduce metabolic turnover compared to fluorine.

Biological Activity

N-(3,4-Difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide (CAS No. 380590-86-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 280.29 g/mol

The structural features of this compound include a difluorophenyl group and a pyridine moiety linked through a thioether bond, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

1. Cholinesterase Inhibition

Recent studies indicate that compounds containing sulfur and nitrogen heterocycles exhibit significant inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are key targets in the treatment of neurodegenerative diseases like Alzheimer's disease (AD).

- Mechanism of Action : Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling. Compounds like this compound may act by binding to the active site of these enzymes, preventing substrate hydrolysis.

2. Antimicrobial Activity

Research has suggested that similar heterocyclic compounds possess antimicrobial properties. The presence of the pyridine ring and the sulfur atom could contribute to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

3. Anti-inflammatory Effects

Some studies have indicated that derivatives of thiophenes and pyridines can exhibit anti-inflammatory properties. The thioether linkage in this compound might enhance its interaction with inflammatory mediators or pathways.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.